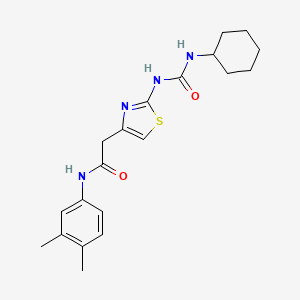
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用機序
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of various substrates, including transcription factors, signaling proteins, and cell cycle regulators. The inhibition of CK2 activity by 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide induces cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and survival. In neuronal cells, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function. In viral infections, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide inhibits the replication of the virus by targeting the host cell factors required for viral replication.
実験室実験の利点と制限
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit CK2-mediated phosphorylation of various substrates, and its potential therapeutic applications in various diseases. However, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide also has some limitations, including its poor solubility, its potential toxicity, and its limited pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide in combination with other drugs or therapies for cancer, neurodegenerative disorders, and viral infections. Another direction is to develop new analogs of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide with improved pharmacokinetic properties and reduced toxicity. Finally, the mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide and its effects on various cellular processes need to be further elucidated to fully understand its potential therapeutic applications.
合成法
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3-cyclohexylurea with 2-bromo-4-thiazolecarboxylic acid, followed by the reaction with 3,4-dimethylphenylacetic acid. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide.
科学的研究の応用
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been tested in various cancer models, including breast cancer, prostate cancer, and leukemia. In neurodegenerative disorders, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In viral infections, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the replication of human papillomavirus and hepatitis C virus.
特性
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13-8-9-16(10-14(13)2)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-6-4-3-5-7-15/h8-10,12,15H,3-7,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSDDEPMABAHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

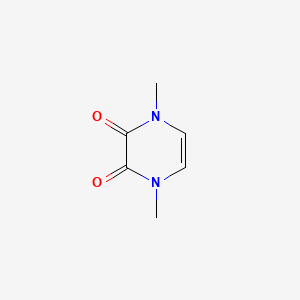
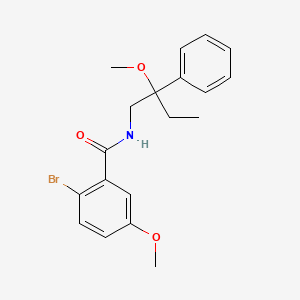
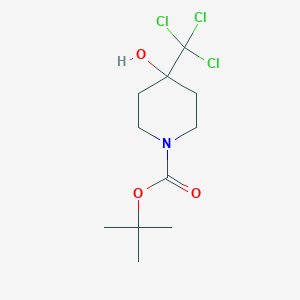

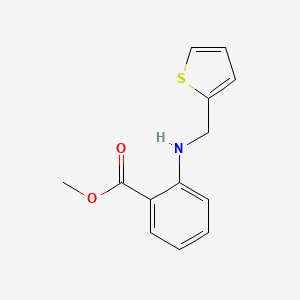
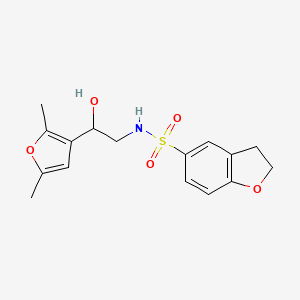
![1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2726193.png)
![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)

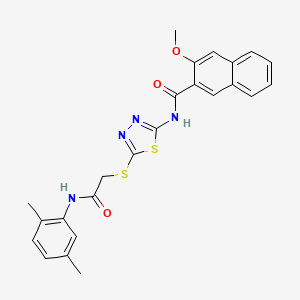
![(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2726201.png)
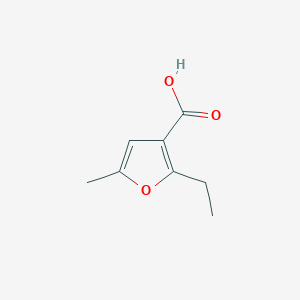
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)